molecular formula C24H30FN3O B2715512 N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329071-92-3

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2715512
M. Wt: 395.522
InChI Key: RXKDSSFJPZFUJL-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Scientific Research Applications

Drug Synthesis and Modification

  • Fe-Catalyzed Synthesis of Flunarizine : A study discusses the industrial production and synthesis of Flunarizine, a drug used for treating migraines and epilepsy, through regioselective metal-catalyzed amination, highlighting the importance of chemical synthesis techniques in drug development (Shakhmaev, Sunagatullina, & Zorin, 2016).

Anticonvulsant Properties

  • Anticonvulsant Properties of New Acetamide Derivatives : Research on the synthesis and evaluation of new piperazine or morpholine acetamides derived from various acetic acids showed significant anticonvulsant effects in initial screenings, demonstrating the therapeutic potential of such compounds (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

PET Imaging

  • PET Imaging of Serotonin 1A Receptors : A study evaluated the use of a fluorinated compound for PET imaging to quantify serotonin 1A receptors in human subjects, indicating the role of chemical compounds in enhancing neuroimaging techniques (Choi et al., 2015).

Antimicrobial and Anticancer Activity

  • Synthesis and Evaluation of Antimicrobial and Anticancer Compounds : Research into the synthesis of acetamide derivatives showed significant antimicrobial and anticancer activities, underscoring the potential of such compounds in treating infectious diseases and cancer (Mehta et al., 2019).

VEGFR-2-TK Inhibition for Antiproliferative Activity

  • Antiproliferative Activity through VEGFR-2-TK Inhibition : A study synthesized derivatives that showed higher anticancer activity than precursors, particularly by inhibiting VEGFR-2, suggesting a pathway for developing cancer therapeutics (Hassan et al., 2021).

properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c25-22-8-4-5-9-23(22)28-16-14-27(15-17-28)18-24(29)26-21-12-10-20(11-13-21)19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDSSFJPZFUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

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